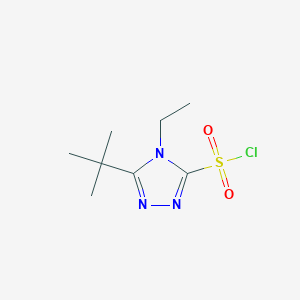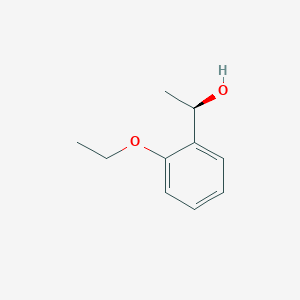![molecular formula C10H19N3O B13191260 N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspiro octane ring system. The presence of the spirocyclic structure imparts unique physicochemical properties to the compound, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide typically involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of a phase transfer catalyst such as tetrabutylammonium bromide . The reaction is carried out in a suitable solvent, such as dry acetone, under controlled temperature conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring structure, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrazine Derivatives: Compounds with a pyrazine ring structure, such as pyrazinamide and its analogs.
Uniqueness
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The presence of the spirocyclic ring system enhances the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-propan-2-yl-2,7-diazaspiro[3.4]octane-2-carboxamide |
InChI |
InChI=1S/C10H19N3O/c1-8(2)12-9(14)13-6-10(7-13)3-4-11-5-10/h8,11H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
YZEFHSKMLXEPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CC2(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)









![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)

